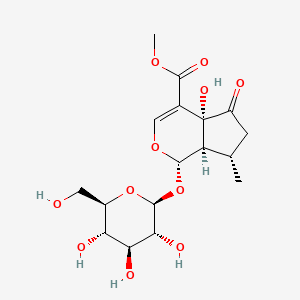
Ethyl chlorogenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl chlorogenate is an organic compound and an ester derivative of chlorogenic acid . It is a type of phenylpropanoid and is found in the fruits of Morus alba L . It is a powder in physical form . It has been found to exhibit antimycobacterial activities against Mycobacterium tuberculosis H37Rv .
Synthesis Analysis
The synthesis of this compound and similar compounds involves the esterification of carboxylic acids and alcohols in the presence of a catalyst such as concentrated sulphuric acid . The process is slow and reversible, and the ester product is distilled off as soon as it forms to reduce the chances of the reverse reaction .Molecular Structure Analysis
This compound has a molecular formula of C18H22O9 and a molecular weight of 382.4 g/mol . It is an ester formed between caffeic acid and the 3-hydroxyl of L-quinic acid .Chemical Reactions Analysis
Chlorogenic acids, including this compound, readily degrade or transform into other compounds . For instance, conventional heating of 5-CQA (a representative of chlorogenic acids) in the presence of water causes its isomerization and transformation .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc . The increased lipophilicity of the esters allows their formulation in cosmetic and nutraceutic lipid-based products .Mechanism of Action
The biological activity of chlorogenic acids, including Ethyl chlorogenate, is mainly shown as anti-oxidant, liver and kidney protection, anti-bacterial, anti-tumor, regulation of glucose metabolism and lipid metabolism, anti-inflammatory, protection of the nervous system, and action on blood vessels .
Future Directions
The future directions for Ethyl chlorogenate research could involve exploring its potential applications in the food industry, including food additives, food storage, food composition modification, food packaging materials, functional food materials, and prebiotics . Another interesting direction could be the green lipophilization of this compound, which could improve its solubility in hydrophobic media and expand its applications in the food, drug, and cosmetic industries .
properties
CAS RN |
425408-42-0 |
|---|---|
Molecular Formula |
C18H22O9 |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



